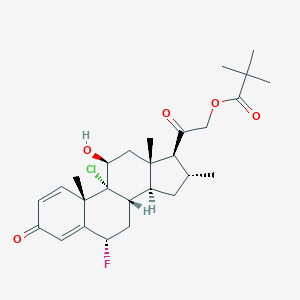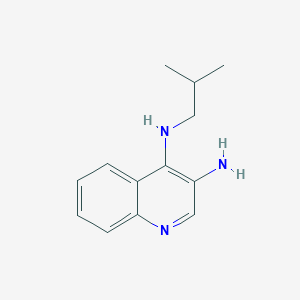
4,8-二氯-5,6-二氢-11H-苯并(5,6)环庚(1,2-b)吡啶-11-酮
描述
“4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one” is a chemical compound with the molecular formula C₁₄H₉Cl₂NO . It has a mass of 278.133 Da . This compound is also known as an impurity of Loratadine .
Molecular Structure Analysis
The canonical SMILES representation of this compound isC1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 466.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 71.0±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 4.32 .科学研究应用
Pharmaceutical Quality Control
Loratadine Impurity E serves as a pharmaceutical secondary standard and a certified reference material . It is utilized in quality control laboratories for the validation of analytical methods used in the quantification of impurities in Loratadine formulations . This ensures the safety and efficacy of the pharmaceutical product.
Analytical Method Development
Researchers use this compound in the development of new analytical methods, such as liquid chromatography techniques. These methods are essential for identifying and quantifying Loratadine and its impurities in both raw materials and finished products .
Stability Testing
In the pharmaceutical industry, Loratadine Impurity E is used in stability testing to monitor the degradation of Loratadine under various conditions. This helps in understanding the shelf-life and storage requirements of the drug .
Food and Beverage Industry
This impurity can be applied in the food and beverage industry for quality control testing. It aids in ensuring that food and beverage products do not contain unintended pharmaceutical contaminants .
Calibration Standards
Loratadine Impurity E is used to prepare calibration standards for instruments used in quantitative analyses. These standards help in calibrating the instruments to produce accurate and reliable results .
Research on Drug Interactions
The compound is used in research to study potential drug interactions involving Loratadine. Understanding how Loratadine interacts with other compounds can inform safer medication practices .
Environmental Monitoring
It can also be used in environmental monitoring to detect the presence of pharmaceuticals in water sources, which is crucial for assessing the impact of pharmaceutical waste on the environment .
Educational Purposes
In academic settings, Loratadine Impurity E may be used for educational purposes, such as teaching students about drug formulation and the importance of impurity analysis in pharmaceutical sciences .
未来方向
作用机制
Target of Action
Loratadine Impurity E, also known as 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one, is a derivative of Loratadine . Loratadine is a second-generation antihistamine . Therefore, it’s reasonable to infer that Loratadine Impurity E may also act on histamine receptors, specifically H1 receptors .
Mode of Action
Considering its structural similarity to loratadine, it might interact with h1 receptors, inhibiting the binding of histamine, and thereby alleviating allergic symptoms .
Biochemical Pathways
As a potential antihistamine, it may affect the histamine-mediated immune response pathway .
Pharmacokinetics
Loratadine, the parent compound, is known to be rapidly absorbed and extensively metabolized in humans . It’s plausible that Loratadine Impurity E might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
If it acts similarly to loratadine, it may help alleviate symptoms of allergic reactions by blocking the action of histamine at h1 receptors .
属性
IUPAC Name |
7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZNHVKGINCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158079 | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
CAS RN |
133330-60-6 | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133330606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-DICHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LG9V5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



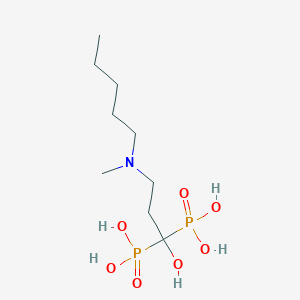


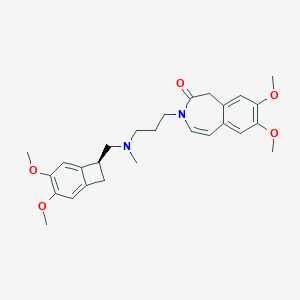
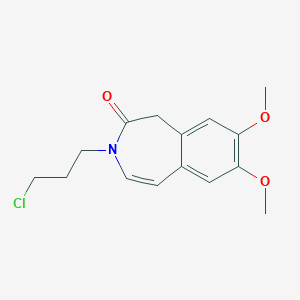
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)






